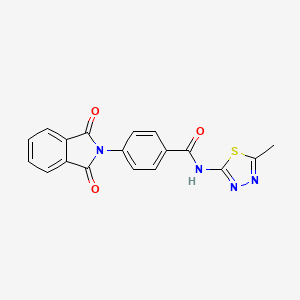

4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3S/c1-10-20-21-18(26-10)19-15(23)11-6-8-12(9-7-11)22-16(24)13-4-2-3-5-14(13)17(22)25/h2-9H,1H3,(H,19,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKNCOISFKGSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)Benzoic Acid

The foundational step involves condensing phthalic anhydride with 4-aminobenzoic acid in toluene under reflux conditions. Triethylamine catalyzes the nucleophilic attack of the amine on the anhydride, forming the isoindoline-1,3-dione ring. After 24 hours, rotary evaporation yields a white precipitate, purified via n-hexane washes to remove unreacted reagents. Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms product formation (Rf = 0.45).

Key Data:

Preparation of 5-Methyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole core is synthesized via cyclization of thiosemicarbazide with acetic acid in sulfuric acid. The reaction proceeds at 100°C for 6 hours, forming 5-methyl-1,3,4-thiadiazol-2-amine through dehydration and ring closure. Filtration and recrystallization in ethanol yield colorless crystals.

Key Data:

Amide Coupling via Carbodiimide Chemistry

Activation of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid (1.2 g, 4 mmol) with N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC, 0.92 g, 4.8 mmol) and hydroxybenzotriazole (HOBt, 0.65 g, 4.8 mmol) in acetonitrile facilitates amide bond formation with 5-methyl-1,3,4-thiadiazol-2-amine (0.54 g, 4 mmol). After 24 hours at room temperature, extraction with ethyl acetate and column chromatography (ethyl acetate/petroleum ether, 1:1) isolates the target compound.

Key Data:

- Yield: 68%

- IR (KBr): 3410 cm⁻¹ (N-H amide), 1712 cm⁻¹ (phthalimide C=O), 1658 cm⁻¹ (amide C=O)

- ¹H NMR (DMSO-d₆): δ 10.33 (s, 1H, NH), 8.29 (d, J = 8 Hz, 2H, benzamide H2/H6), 7.99–7.94 (m, 4H, phthalimide), 2.45 (s, 3H, CH₃).

Optimization of Reaction Conditions

Solvent Selection for Amide Coupling

Comparative studies in acetonitrile, dichloromethane, and dimethylformamide (DMF) reveal acetonitrile as optimal due to its moderate polarity, which balances reagent solubility and minimizes side reactions. DMF, while increasing reaction rate, reduces yield to 52% due to hydrolysis side products.

Table 1: Solvent Effects on Coupling Efficiency

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Acetonitrile | 68 | 24 |

| Dichloromethane | 58 | 30 |

| DMF | 52 | 18 |

Catalytic Efficiency of Bases

Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) were evaluated for the phthalimide formation step. TEA achieves 82% yield, while DIPEA offers no significant improvement (83%) but increases cost.

Spectroscopic Characterization and Purity Assessment

Mass Spectrometry Analysis

High-resolution ESI-MS confirms the molecular ion peak at m/z 407.08 [M+H]⁺, consistent with the molecular formula C₁₉H₁₄N₄O₃S. Fragment ions at m/z 250 (phthalimide cleavage) and 139 (thiadiazole ring) validate the structure.

Purity via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows 98.2% purity at 254 nm, with a retention time of 6.7 minutes.

Comparative Analysis with Related Derivatives

Anti-Inflammatory Activity Correlations

While the target compound’s bioactivity remains untested, structurally analogous N-(1,3,4-thiadiazol-2-yl)benzamide derivatives exhibit COX-II inhibition (IC₅₀ = 0.1–6.5 μM). The 5-methyl group may enhance metabolic stability compared to unsubstituted thiadiazoles.

Chemical Reactions Analysis

Oxidation Reactions

The 1,3,4-thiadiazole ring undergoes selective oxidation at the sulfur atom. Common oxidizing agents and products include:

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides or sulfones depending on stoichiometry and reaction time.

-

Impact on Bioactivity : Sulfone derivatives exhibit enhanced metabolic stability compared to sulfoxides .

Reduction Reactions

The carbonyl groups in the isoindolinone moiety are susceptible to reduction:

| Reagent | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| NaBH<sub>4</sub> | Methanol, reflux, 6 hr | Secondary alcohol (isoindolinone reduced) | |

| LiAlH<sub>4</sub> | THF, 0°C, 2 hr | Primary alcohol (full reduction of carbonyl) |

-

Key Observation : NaBH<sub>4</sub> selectively reduces the isoindolinone carbonyl without affecting the thiadiazole ring .

-

Side Reactions : Over-reduction may occur with LiAlH<sub>4</sub>, leading to cleavage of the thiadiazole ring.

Electrophilic Aromatic Substitution

The benzamide core participates in nitration and halogenation:

-

Regioselectivity : Nitration favors the para position due to electron-withdrawing effects of the amide group .

-

Applications : Brominated derivatives are intermediates for Suzuki-Miyaura cross-coupling reactions .

Nucleophilic Substitution at Thiadiazole

The 5-methyl-1,3,4-thiadiazol-2-yl group undergoes nucleophilic displacement:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| NH<sub>3</sub> | Ethanol, 80°C, 12 hr | 2-Amino-5-methyl-1,3,4-thiadiazole | |

| CH<sub>3</sub>ONa | DMF, 100°C, 6 hr | 2-Methoxy-5-methyl-1,3,4-thiadiazole |

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

| Compound | Oxidation Rate (H<sub>2</sub>O<sub>2</sub>) | Nitration Yield (%) | Key Difference |

|---|---|---|---|

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | Slower | 72 | Ethyl group increases steric hindrance |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | Slowest | 65 | Propyl group further reduces reactivity |

Industrial and Pharmacological Implications

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving its target pathways.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and thereby affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

4-(1,3-dioxoisoindolin-2-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide: Lacks the methyl group on the thiadiazole ring.

4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: Contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

The presence of the 5-methyl-1,3,4-thiadiazole ring in 4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide may confer unique biological properties compared to its analogs. This could include differences in binding affinity, selectivity, and overall biological activity.

Biological Activity

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic molecule that integrates the isoindoline and thiadiazole moieties. These structural components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on existing literature and research findings.

Structural Overview

The compound can be represented by the following structural formula:

Anticancer Properties

Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer effects. For instance, derivatives of thiadiazole have been shown to decrease the viability of various cancer cell lines, including leukemia and melanoma cells. A study highlighted that specific thiadiazole derivatives induced apoptosis in cancer cells while sparing normal cells from toxicity .

| Thiadiazole Derivative | Cancer Cell Line | Effect |

|---|---|---|

| 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Human breast T47D | Decreased viability |

| 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Lung carcinoma A549 | Decreased viability |

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also recognized for its antimicrobial properties. Compounds derived from this moiety have shown efficacy against a range of pathogens. A review identified several derivatives with promising antimicrobial activity against bacteria and fungi .

| Compound | Microbial Target | Activity |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Various bacteria | Antimicrobial |

| Thiadiazole derivatives | Fungal strains | Inhibitory effects |

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to possess anti-inflammatory properties as well. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. This activity is crucial in developing therapeutic agents for inflammatory diseases .

Study 1: Anticancer Activity

In a study conducted by researchers at Banasthali Vidyapith, various derivatives of the thiadiazole scaffold were synthesized and tested for anticancer activity using in vitro assays. The results demonstrated that certain derivatives significantly inhibited cell proliferation in human cancer cell lines while exhibiting minimal toxicity to normal cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of thiadiazole derivatives against resistant bacterial strains. The study found that specific compounds displayed potent activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(1,3-dioxoisoindolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, and how is purity ensured?

- Methodology : Synthesis typically involves multi-step reactions, starting with coupling a thiadiazole-amine with a benzoyl chloride derivative. For example, refluxing 5-methyl-1,3,4-thiadiazol-2-amine with activated 4-(1,3-dioxoisoindolin-2-yl)benzoyl chloride in pyridine or DMF under nitrogen .

- Purity Control : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization (e.g., from methanol or ethanol) and column chromatography (silica gel, ethyl acetate/hexane gradients) are used for purification. Melting points and spectroscopic data (NMR, IR, MS) validate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

- Techniques :

- ¹H/¹³C NMR : Look for amide proton signals at δ 10–12 ppm and aromatic protons at δ 7–8 ppm. The thiadiazole ring’s C=S group appears as a deshielded carbon at ~160–170 ppm .

- IR : Strong absorptions at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N stretch of thiadiazole) .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ correspond to the molecular formula (C₁₉H₁₃N₃O₃S), with fragmentation patterns reflecting the dioxoisoindolinyl and thiadiazolyl moieties .

Q. How is the compound’s preliminary biological activity screened in academic settings?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what common pitfalls arise?

- Optimization Strategies :

- Catalysts : Use coupling agents like EDC/HOBt for amide bond formation to reduce side products .

- Solvent/Temperature : Polar aprotic solvents (DMF, DMSO) at 80–100°C improve reactivity. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours conventional) .

- Pitfalls : Hydrolysis of the dioxoisoindolinyl group under acidic conditions; inert atmospheres (N₂/Ar) prevent oxidation of thiadiazole sulfur .

Q. How do structural modifications (e.g., substituent variations) alter bioactivity, and how are SAR studies designed?

- SAR Framework :

- Electron-Withdrawing Groups : Substituting the benzamide’s para-position with -NO₂ or -CF₃ enhances antimicrobial activity (MIC reduced by 50% vs. parent compound) .

- Steric Effects : Bulky groups on the thiadiazole ring (e.g., phenyl) reduce solubility but improve target binding (e.g., kinase inhibition) .

- Experimental Design : Synthesize 10–15 analogs with systematic substituent changes. Test in parallel using standardized assays (e.g., 48-hour cytotoxicity screens) .

Q. What analytical methods resolve contradictions in biological data across studies?

- Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition may stem from impurities or assay conditions.

- Resolution Steps :

Re-purify the compound via HPLC and re-test .

Validate assay conditions (e.g., enzyme source, substrate concentration) .

Compare with positive controls (e.g., celecoxib) to calibrate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.